molecular formula C10H8N2O2 B11904149 Quinolin-2-ylcarbamic acid CAS No. 857209-32-6

Quinolin-2-ylcarbamic acid

Cat. No.: B11904149
CAS No.: 857209-32-6
M. Wt: 188.18 g/mol
InChI Key: IHDRVAVNEDBQFF-UHFFFAOYSA-N
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Description

Quinolin-2-ylcarbamic acid is a heterocyclic compound that features a quinoline ring system fused with a carbamic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The quinoline ring system is known for its aromatic properties and biological activity, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-2-ylcarbamic acid typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline-2-carboxylic acid with an appropriate amine under acidic or basic conditions to form the carbamic acid derivative. Another approach involves the use of quinoline-2-carboxylic acid chloride, which reacts with ammonia or primary amines to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Quinolin-2-ylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline-2,3-dicarboxylic acid, quinoline-2-amine, and various substituted quinolines .

Scientific Research Applications

Quinolin-2-ylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-2-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Shares the quinoline ring system but lacks the carbamic acid moiety.

    Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at a different position.

    Quinoline-2,3-dicarboxylic acid: Contains two carboxylic acid groups on the quinoline ring.

Uniqueness: Quinolin-2-ylcarbamic acid is unique due to its specific functionalization, which imparts distinct chemical and biological properties. The presence of the carbamic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and synthesis .

Properties

CAS No.

857209-32-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

quinolin-2-ylcarbamic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,11,12)(H,13,14)

InChI Key

IHDRVAVNEDBQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)O

Origin of Product

United States

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